2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
CAS No.:
Cat. No.: VC16145477
Molecular Formula: C25H17BrClNO3
Molecular Weight: 494.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17BrClNO3 |
|---|---|
| Molecular Weight | 494.8 g/mol |
| IUPAC Name | [2-(4-methylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3 |
| Standard InChI Key | JYKWWEUSUMDYLO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₂₅H₁₇BrClNO₃ and a molecular weight of 494.8 g/mol. Discrepancies in earlier reports (e.g., C₁₈H₁₈BrClN₂O₃) likely arise from misannotations, as the IUPAC name and supplier data confirm the larger formula .
Structural Composition
-
Quinoline Core: A bicyclic structure with nitrogen at position 1.
-
Substituents:
-
Key Functional Groups:
-
Aromatic bromine and chlorine (halogen bonding).
-
Ester linkage (hydrolytic stability considerations).
-
Table 1: Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [2-(4-methylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate | |
| SMILES | CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| InChI Key | JYKWWEUSUMDYLO-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Quinoline Core Formation: Skraup or Doebner-Miller reaction using isatin derivatives and ketones .
-
Halogenation: Electrophilic substitution to introduce bromine and chlorine at positions 2 and 6.
-
Esterification: Coupling 2-(4-methylphenyl)-2-oxoethanol with the quinoline-4-carboxylic acid via Steglich esterification .
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinoline formation | Isatin, 4-bromoacetophenone, H₂SO₄, 120°C | 60–70% |
| Esterification | DCC/DMAP, CH₂Cl₂, rt, 12h | 85% |
Analytical Characterization
-
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 8.10–7.35 (m, aromatic H), 4.52 (s, CH₂), 2.40 (s, CH₃).
-
IR: 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O ketone).
-
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
Stability: Stable under inert conditions; hydrolyzes in basic aqueous media.
Thermal Properties
Biological Activity and Mechanisms
Table 3: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 2–8 | S. aureus |
| Ciprofloxacin | 0.5 | S. aureus |
| Fluconazole | 1 | C. albicans |
Anticancer Activity
-
IC₅₀: 12 µM against MCF-7 breast cancer cells (vs. 5 µM for doxorubicin) .
-
Mechanism: DNA intercalation and topoisomerase II inhibition .
Structure-Activity Relationships (SAR)
-
Halogen Impact: Bromine enhances lipophilicity and target binding; chlorine increases electrophilicity .
-
Ester Group: Modifies bioavailability and metabolic stability.
Applications and Industrial Relevance
Research Use
-
Lead Compound: Optimized for kinase inhibition (e.g., EGFR, IC₅₀ = 0.8 µM) .
-
Chemical Probes: Used in fluorescence-based assays to study bacterial gyrase .
Future Directions
-
Derivatization: Explore replacing the methyl group with trifluoromethyl for enhanced metabolic stability.
-
In Vivo Studies: Evaluate pharmacokinetics in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume